molecular formula C12H11ClO B11894880 1-Chloro-2-methoxy-6-methylnaphthalene

1-Chloro-2-methoxy-6-methylnaphthalene

Cat. No.: B11894880
M. Wt: 206.67 g/mol
InChI Key: COHPDOLAEGPGGD-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-6-methylnaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring system

Preparation Methods

The synthesis of 1-Chloro-2-methoxy-6-methylnaphthalene typically involves the chlorination of 2-methoxy-6-methylnaphthalene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial production methods may involve large-scale chlorination processes with continuous monitoring and control to ensure consistent quality and efficiency. The use of advanced catalytic systems and reaction engineering techniques can further enhance the production process.

Chemical Reactions Analysis

1-Chloro-2-methoxy-6-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide or thiourea.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 1-methoxy-2-methyl-6-naphthol using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-2-methoxy-6-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions .

Comparison with Similar Compounds

1-Chloro-2-methoxy-6-methylnaphthalene can be compared with other naphthalene derivatives, such as:

The presence of both chlorine and methoxy groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

1-chloro-2-methoxy-6-methylnaphthalene

InChI

InChI=1S/C12H11ClO/c1-8-3-5-10-9(7-8)4-6-11(14-2)12(10)13/h3-7H,1-2H3

InChI Key

COHPDOLAEGPGGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)OC)Cl

Origin of Product

United States

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